molecular formula C14H15ClN2O3S B2889536 6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide CAS No. 1182903-25-8

6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide

Cat. No.: B2889536
CAS No.: 1182903-25-8
M. Wt: 326.8
InChI Key: CNQDGBABGGATJE-UHFFFAOYSA-N
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Description

6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a sulfonamide group, a chlorine atom, and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-3-sulfonyl chloride with N-methyl-4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenylmethyl group may enhance the compound’s binding affinity and specificity for certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide: Similar in structure but with different substituents on the pyridine ring or the phenyl group.

    This compound: Compounds with similar sulfonamide groups but different core structures, such as benzene or quinoline derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-17(10-11-3-5-12(20-2)6-4-11)21(18,19)13-7-8-14(15)16-9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQDGBABGGATJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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